molecular formula C25H28ClNO4S2 B15039611 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15039611
M. Wt: 506.1 g/mol
InChI Key: VAVXSOTYHPHZQZ-QNGOZBTKSA-N
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Description

The compound “(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidinones typically involves the reaction of a thioamide with an α-halo ketone or aldehyde. For the specific compound , the synthesis might involve:

    Starting Materials: 4-tert-butylphenol, 3-chloro-5-methoxybenzaldehyde, ethyl bromoacetate, and thiourea.

    Reaction Steps:

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone ring.

    Reduction: Reduction reactions could target the benzylidene moiety.

    Substitution: The chloro and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Thiazolidinones can act as ligands in catalytic reactions.

    Material Science: Potential use in the development of new materials with specific properties.

Biology

    Antimicrobial Activity: Many thiazolidinones exhibit antibacterial and antifungal properties.

    Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell growth.

Medicine

    Drug Development: Thiazolidinones are investigated for their potential as therapeutic agents in treating various diseases.

Industry

    Agriculture: Use as pesticides or herbicides.

    Pharmaceuticals: Development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of thiazolidinones often involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways can vary depending on the specific structure and functional groups present.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their use in treating diabetes.

    Benzylidene-thiazolidinones: Similar structure with variations in the benzylidene moiety.

Uniqueness

The unique combination of functional groups in “(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.

Properties

Molecular Formula

C25H28ClNO4S2

Molecular Weight

506.1 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H28ClNO4S2/c1-6-27-23(28)21(33-24(27)32)15-16-13-19(26)22(20(14-16)29-5)31-12-11-30-18-9-7-17(8-10-18)25(2,3)4/h7-10,13-15H,6,11-12H2,1-5H3/b21-15-

InChI Key

VAVXSOTYHPHZQZ-QNGOZBTKSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCCOC3=CC=C(C=C3)C(C)(C)C)OC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCCOC3=CC=C(C=C3)C(C)(C)C)OC)SC1=S

Origin of Product

United States

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